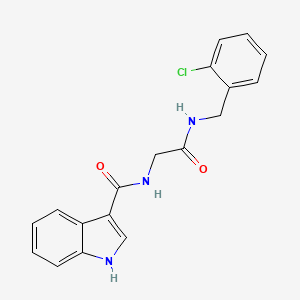
N-(2-((2-chlorobenzyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(2-((2-chlorobenzyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide is a derivative of indole acetamide, which is a class of compounds known for their biological activities. Indole and its derivatives are significant in medicinal chemistry due to their presence in many natural and synthetic molecules with diverse biological properties, including anti-inflammatory and anti-tumor activities .
Synthesis Analysis
The synthesis of indole acetamide derivatives typically involves the reaction of an aminophenyl compound with an indole carboxylic acid in the presence of a dehydrating reagent. For example, the synthesis of a related compound, N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)-2-carboxamide-1H-indole, was achieved by stirring N-(2-Aminophenyl)-2-(4-chlorophenoxy)acetamide with 1H-indole-2-carboxylic acid in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions . Another related synthesis method for 2-amino-indole-3-carboxamides involves a one-pot, two-step solution-phase method starting from 2-halonitrobenzene or heterocyclic analogs and cyanoacetamides .
Molecular Structure Analysis
The molecular structure of indole acetamide derivatives is often confirmed using spectroscopic techniques such as MS, FT-IR, 1H NMR, 13C NMR, UV-visible, and elemental analysis. Single crystal X-ray diffraction studies can determine the three-dimensional structure, providing insights into the molecular conformation and crystal packing . Density functional theory (DFT) calculations, including geometry optimization and vibrational analysis, can further validate the molecular structure and confirm that the optimized structure is not in an excited state .
Chemical Reactions Analysis
Indole acetamide derivatives can interact with biological targets such as the cyclooxygenase COX-1 and COX-2 domains, as confirmed by in silico modeling studies . The reactivity of these compounds can be associated with their ability to interact with DNA and proteins, which is crucial for their biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole acetamide derivatives can be explored through various analyses. Frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are analyzed to understand electronic charge transfer within the molecule . Hirshfeld surface analysis and energy frameworks can be used to investigate the stability of the compound and the intermolecular interactions in the crystal . Atom in molecule (AIM) calculations can validate different intramolecular interactions, which are essential for understanding the compound's properties .
Applications De Recherche Scientifique
Allosteric Modulation of Cannabinoid Receptors
Indole carboxamides, including analogs close to the specified compound, have been identified as potent allosteric modulators of the cannabinoid type 1 receptor (CB1). These studies highlight the importance of certain structural features for allosteric modulation, including chain length, electron-withdrawing groups, and specific substitutions on the indole ring, which significantly impact binding affinity and cooperativity (Leepakshi Khurana et al., 2014).
Anticancer and Antimicrobial Applications
Research on indole analogs, including N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide, reveals their potential in treating various diseases due to their antioxidant, anti-HIV, and anti-cancer activities. The structure of these compounds, characterized by spectroscopic techniques and X-ray crystallography, underlines their medicinal chemistry significance (F. H. Al-Ostoot et al., 2019).
Synthesis and Structural Analysis
The synthesis and characterization of indole carboxamide derivatives have been a subject of interest due to their therapeutic properties. For example, a detailed study on the synthesis, spectroscopic, and X-ray crystallographic analysis of such compounds provides valuable insights into their potential medicinal applications (F. H. Al-Ostoot et al., 2020).
Applications in Material Science
Beyond their biological activities, indole carboxamide derivatives have also found applications in material science. For instance, carboxylate-containing polyamides derived from similar structures have been investigated for their potential in biomineralization processes, highlighting the versatility of these compounds in various scientific domains (N. Ueyama et al., 1998).
Propriétés
IUPAC Name |
N-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c19-15-7-3-1-5-12(15)9-21-17(23)11-22-18(24)14-10-20-16-8-4-2-6-13(14)16/h1-8,10,20H,9,11H2,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNTVQKVNBXUXNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CNC(=O)C2=CNC3=CC=CC=C32)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methanol](/img/structure/B2527274.png)

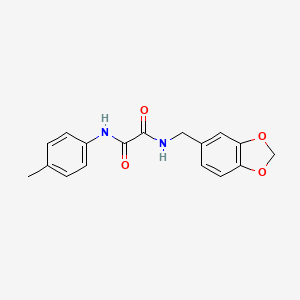
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2527282.png)
![[1,1'-Bis(diphenylphosphino)ferrocene]nickel(II) chloride](/img/structure/B2527284.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethylbenzamide](/img/structure/B2527285.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide](/img/structure/B2527286.png)
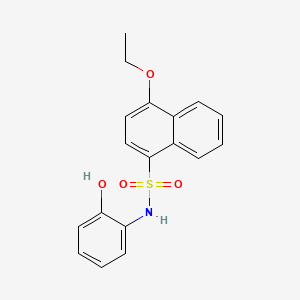
![Tert-butyl (1-oxo-1-(((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)propan-2-yl)carbamate](/img/structure/B2527290.png)
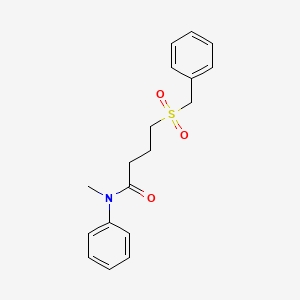
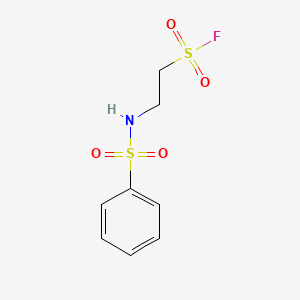

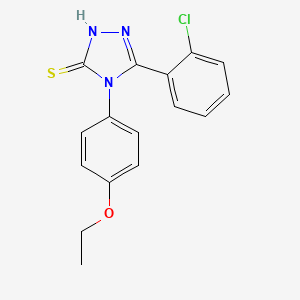
![Ethyl 5-(2-(2-chlorophenyl)acetamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2527297.png)